![molecular formula C47H77ClPPd+ B13785600 Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)](/img/structure/B13785600.png)
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2’,4’,6’-tri-i-propyl-1,1’-biphenyl]palladium(II) is a complex organometallic compound that features a palladium center coordinated to a chloro ligand, a t-butylindenyl ligand, and a phosphine ligand. This compound is known for its catalytic properties, particularly in cross-coupling reactions, making it valuable in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2’,4’,6’-tri-i-propyl-1,1’-biphenyl]palladium(II) typically involves the reaction of a palladium precursor with the appropriate ligands. One common method involves the reaction of palladium(II) chloride with 1-t-butylindenyl and 2-(dicyclohexylphosphino)-2’,4’,6’-tri-i-propyl-1,1’-biphenyl under inert conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2’,4’,6’-tri-i-propyl-1,1’-biphenyl]palladium(II) is primarily involved in cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Stille couplings. These reactions are essential for forming carbon-carbon bonds in organic synthesis .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves the use of arylboronic acids and aryl halides in the presence of a base such as potassium carbonate or sodium hydroxide.
Heck Coupling: Involves the reaction of aryl halides with alkenes in the presence of a base such as triethylamine or potassium carbonate.
Stille Coupling: Utilizes organotin compounds and aryl halides in the presence of a base.
Major Products
The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2’,4’,6’-tri-i-propyl-1,1’-biphenyl]palladium(II) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2’,4’,6’-tri-i-propyl-1,1’-biphenyl]palladium(II) in catalytic reactions involves the coordination of the palladium center to the reactants, facilitating the formation of carbon-carbon bonds. The palladium undergoes oxidative addition, transmetalation, and reductive elimination steps, which are common in cross-coupling reactions . The molecular targets and pathways involved include the activation of aryl halides and the formation of palladium-aryl intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2’,6’-dimethoxy-1,1’-biphenyl]palladium(II): Similar structure but with dimethoxy substituents instead of tri-i-propyl groups.
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2’,6’-di-i-propoxy-1,1’-biphenyl]palladium(II): Similar structure but with di-i-propoxy substituents.
Uniqueness
The uniqueness of Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2’,4’,6’-tri-i-propyl-1,1’-biphenyl]palladium(II) lies in its specific ligand environment, which can influence its catalytic activity and selectivity in cross-coupling reactions. The tri-i-propyl groups provide steric hindrance, which can affect the reactivity and stability of the palladium complex .
Propriétés
Formule moléculaire |
C47H77ClPPd+ |
|---|---|
Poids moléculaire |
815.0 g/mol |
Nom IUPAC |
1-tert-butyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indene;carbanide;chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium |
InChI |
InChI=1S/C33H49P.C13H24.CH3.ClH.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;1-13(2,3)12-9-8-10-6-4-5-7-11(10)12;;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;10-12H,4-9H2,1-3H3;1H3;1H;/q;;-1;;+2 |
Clé InChI |
QNRRPSLTURSZBG-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4)C(C)C.CC(C)(C)C1CCC2C1CCCC2.Cl[Pd+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


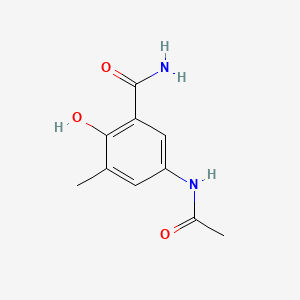
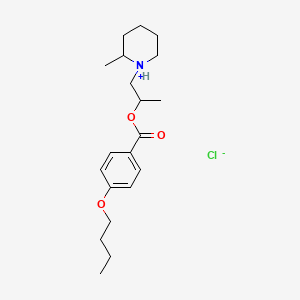
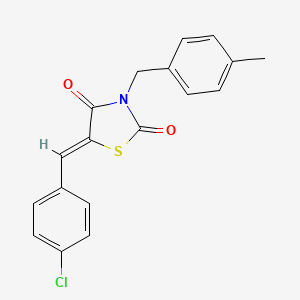

![6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene](/img/structure/B13785549.png)

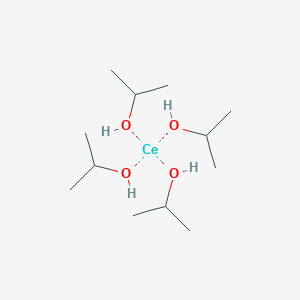
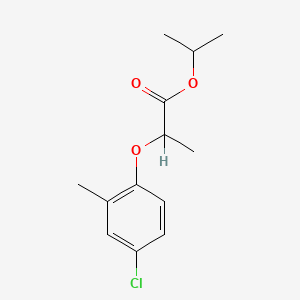

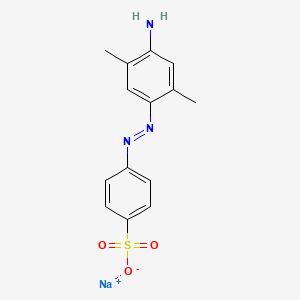


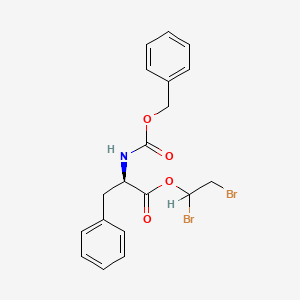
![Piperidine, 4-(2-chloro-3-fluorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B13785615.png)
